Physicochemical Profile & LogP
The calculated octanol-water partition coefficient (LogP) of 5-chloro-3-fluoro-2-nitroaniline is 2.3 [1], which is approximately 4.1% higher than that of the non-chlorinated analog 3-fluoro-2-nitroaniline (LogP = 2.21, predicted) . This modest increase in lipophilicity can influence membrane permeability and distribution in biological systems. Additionally, the compound has a molecular weight of 190.56 g/mol, a topological polar surface area of 71.8 Ų, and zero rotatable bonds, indicating a rigid, planar structure [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.3 (calculated) |
| Comparator Or Baseline | 3-Fluoro-2-nitroaniline: 2.21 (predicted) |
| Quantified Difference | ΔLogP = +0.09 (~4.1% increase) |
| Conditions | In silico prediction models (ACD/Labs Percepta) |
Why This Matters
The subtle difference in LogP can affect compound partitioning and bioavailability in early-stage drug discovery screening.
- [1] Molaid. (n.d.). 5-氯-3-氟-2-硝基苯胺 | 1352457-23-8. Calculated Properties. Retrieved from https://www.molaid.com/MS_163376 View Source
